![molecular formula C19H18F3NO B2665947 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 512795-92-5](/img/structure/B2665947.png)
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as SR141716A, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, focusing on six unique applications:
Anti-inflammatory Agents
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has shown potential as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in these conditions.
Analgesic Agents
The compound’s structure suggests it could be developed as an analgesic, providing pain relief by interacting with pain pathways in the central nervous system. This application is particularly relevant for chronic pain management, where new, effective analgesics are in high demand .
Anticancer Agents
Preliminary studies suggest that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide may exhibit anticancer properties. It could potentially inhibit the growth of cancer cells by interfering with specific cellular pathways involved in cell proliferation and survival . This makes it a promising candidate for further research in cancer therapy.
Antiviral Agents
The compound’s unique chemical structure allows it to interact with viral proteins, potentially inhibiting viral replication. This application is particularly significant in the development of new antiviral drugs, especially in the face of emerging viral threats .
Antifungal Agents
There is potential for this compound to be developed as an antifungal agent. Its ability to disrupt fungal cell membranes or interfere with fungal metabolism could make it effective against a range of fungal infections .
Antibacterial Agents
Research also suggests that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide could serve as an antibacterial agent. It may inhibit bacterial growth by targeting specific bacterial enzymes or disrupting bacterial cell walls . This application is crucial in the development of new antibiotics, particularly given the rise of antibiotic-resistant bacteria.
Pharmacological Probes
Finally, this compound can be used as a pharmacological probe in research to study various biological processes. Its interactions with different biological targets can help elucidate the mechanisms of diseases and the effects of potential therapeutic agents .
作用機序
While the exact mechanism of action for “1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide” is not available, related compounds such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases .
特性
IUPAC Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRBFJDWCHVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





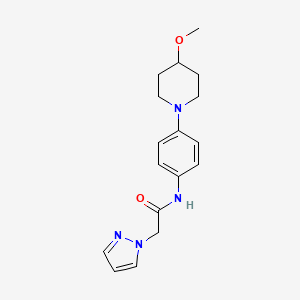
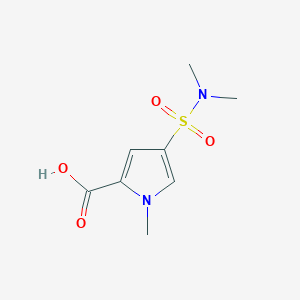
![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)
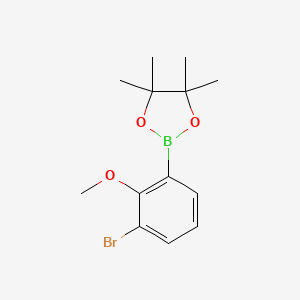
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)
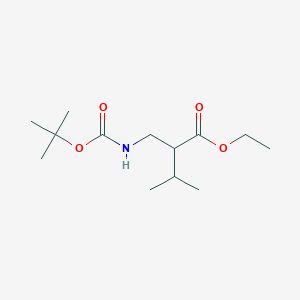
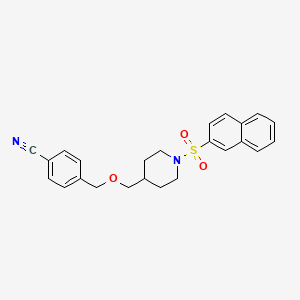
![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)